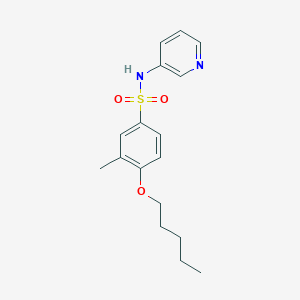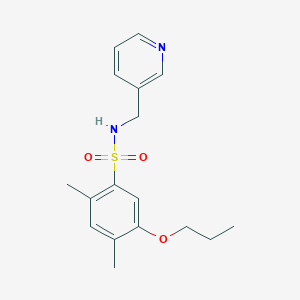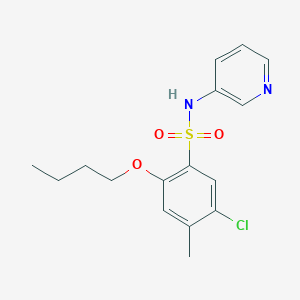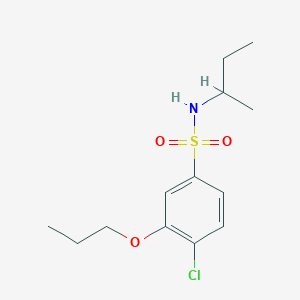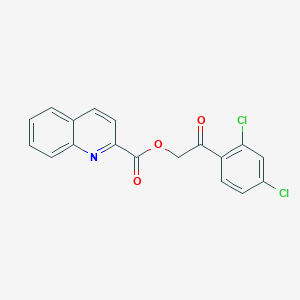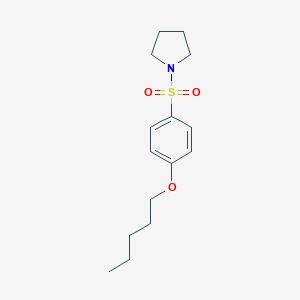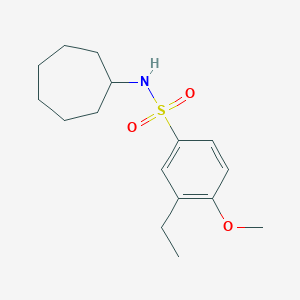
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that is being studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamide compounds that have been shown to have anti-inflammatory and analgesic properties. In
Applications De Recherche Scientifique
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and neuropathic pain. In a study published in the Journal of Medicinal Chemistry, this compound was shown to have potent inhibitory activity against the enzyme p38 MAP kinase, which is involved in the inflammatory response. This suggests that this compound may have anti-inflammatory and analgesic properties that could be useful in the treatment of arthritis and neuropathic pain.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide involves the inhibition of the enzyme p38 MAP kinase. This enzyme is involved in the regulation of the inflammatory response and has been implicated in the pathogenesis of various diseases such as arthritis, cancer, and neurodegenerative disorders. By inhibiting p38 MAP kinase, this compound may reduce inflammation and pain, and potentially slow the progression of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various experimental models. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to reduce the production of inflammatory cytokines in human synovial cells, suggesting that it may have anti-inflammatory effects in arthritis. In another study published in the Journal of Neurochemistry, this compound was shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. This suggests that this compound may have potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide in lab experiments is its specificity for p38 MAP kinase. This allows researchers to study the effects of p38 MAP kinase inhibition on various biological processes without the confounding effects of non-specific inhibitors. However, one limitation of using this compound is its potential toxicity and off-target effects. This requires careful dose optimization and toxicity testing in animal models before clinical trials can be conducted.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of p38 MAP kinase. This could lead to the development of more effective therapies for diseases such as arthritis and cancer. Another direction is the study of the effects of this compound on other biological processes such as immune function and metabolism. This could lead to the discovery of new therapeutic applications for this compound in other diseases. Overall, the study of this compound has the potential to lead to new insights into the regulation of inflammation and the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with cycloheptylmethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl iodide to form the final product. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Propriétés
IUPAC Name |
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-3-13-12-15(10-11-16(13)20-2)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZPWRTRACQQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-2-methylimidazole](/img/structure/B500456.png)
